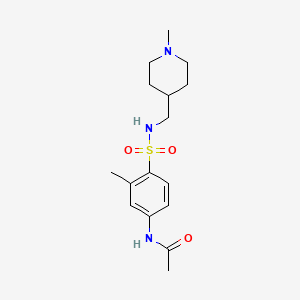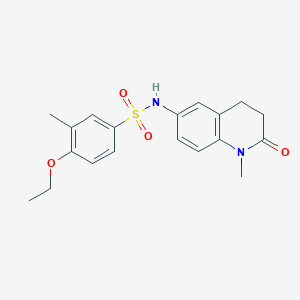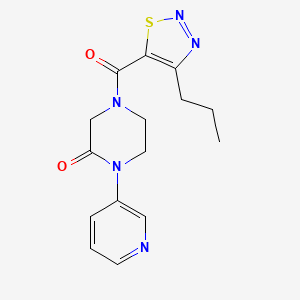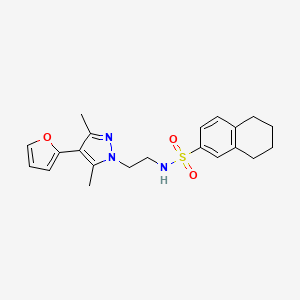
N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide, commonly known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a small molecule that belongs to the class of sulfonamide compounds and has been shown to possess a broad range of pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation of Acetaminophen
Advanced Oxidation Processes (AOPs) are employed to treat acetaminophen (ACT) from aqueous media, generating various by-products and revealing insights into degradation pathways and biotoxicity. The study emphasizes the effectiveness of AOPs in degrading ACT, with N-(3,4-dihydroxy phenyl) acetamide identified among mutagenic by-products. This research contributes to enhancing ACT degradation via AOP systems (Qutob et al., 2022).
Toxicology of Acetamide Derivatives
Kennedy (2001) revisited the toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, and their effects on human health. The study updated information on biological responses and environmental toxicology, highlighting differences in biological effects among these chemicals and suggesting further research areas (Kennedy, 2001).
Evaluation of Thiophene Analogues for Carcinogenicity
Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. The in vitro activities indicated potential carcinogenicity, emphasizing the importance of evaluating new compounds for safety (Ashby et al., 1978).
AMPA Receptor Agonists for Depression Treatment
Yang et al. (2012) discussed the potential of AMPA receptor agonists in treating depression, highlighting their rapid onset antidepressant effects. This suggests a promising direction for developing novel antidepressants by further researching AMPA receptor agonists (Yang et al., 2012).
Xylan Derivatives and Their Application Potential
Petzold-Welcke et al. (2014) explored the chemical modification of xylan to produce biopolymer ethers and esters with specific properties. The study outlines the synthesis and potential applications of xylan derivatives, including drug delivery, suggesting a versatile use of biopolymers in various industries (Petzold-Welcke et al., 2014).
Removal of Sulfamethoxazole Using Cleaner Techniques
Prasannamedha and Kumar (2020) reviewed cleaner techniques for removing sulfamethoxazole, a persistent organic pollutant, from aqueous solutions. The study emphasizes sustainable development technologies for the efficient removal of such contaminants, highlighting the role of adsorption and photocatalytic degradation (Prasannamedha & Kumar, 2020).
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[(1-methylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-10-15(18-13(2)20)4-5-16(12)23(21,22)17-11-14-6-8-19(3)9-7-14/h4-5,10,14,17H,6-9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMBBYHZLDLYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanecarboxamide](/img/structure/B2806249.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2806251.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806252.png)
![[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid](/img/structure/B2806254.png)
![5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2806255.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2806263.png)